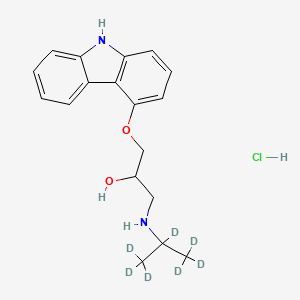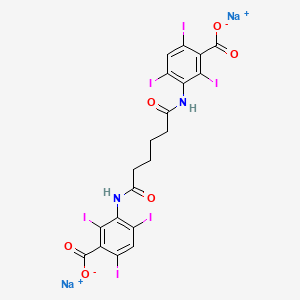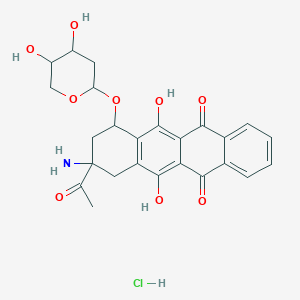![molecular formula C21H37NO8 B12295399 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid ist eine komplexe organische Verbindung, die durch mehrere funktionelle Gruppen gekennzeichnet ist, darunter Ester- und Amidbindungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Veresterung eines geeigneten Carbonsäurevorläufers mit 2-Methylpropan-2-ol unter sauren Bedingungen. Dies wird gefolgt von einer Amidbildung durch die Reaktion des Esterzwischenprodukts mit einem Aminen-Derivat. Die Reaktionsbedingungen erfordern häufig den Einsatz von Katalysatoren wie Schwefelsäure oder Salzsäure und können ein Erhitzen zur Beschleunigung der Reaktion beinhalten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist üblich. Darüber hinaus werden Reinigungsschritte wie Destillation, Kristallisation und Chromatographie eingesetzt, um das gewünschte Produkt zu isolieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Ester- und Amidgruppen in Alkohole bzw. Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Ester- oder Amidgruppen durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH⁻) oder Amine können unter basischen oder neutralen Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.
Biologie: Die Verbindung kann in der Untersuchung von Enzym-Substrat-Wechselwirkungen und als Sonde in biochemischen Assays verwendet werden.
Industrie: Es wird zur Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Ester- und Amidgruppen können an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen, was die Bindungsaffinität und Spezifität der Verbindung beeinflusst. Diese Wechselwirkungen können die Aktivität von Zielproteinen und -wegen modulieren und zu verschiedenen biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid
- 2-[2-[bis[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethyl]amino]ethoxy]acetic acid tert-butyl ester
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen weist 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid einzigartige strukturelle Merkmale auf, die seine Reaktivität und Anwendungen beeinflussen. Das Vorhandensein mehrerer Ester- und Amidgruppen ermöglicht vielfältige chemische Modifikationen, was es zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Eigenschaften
Molekularformel |
C21H37NO8 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H37NO8/c1-19(2,3)28-16(25)12-22(13-17(26)29-20(4,5)6)14(10-11-15(23)24)18(27)30-21(7,8)9/h14H,10-13H2,1-9H3,(H,23,24) |
InChI-Schlüssel |
WDOLTXLELHMIOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)



![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)
